molecular formula C7H7N3O2 B154273 4,6-Dimethoxypyrimidine-2-carbonitrile CAS No. 139539-63-2

4,6-Dimethoxypyrimidine-2-carbonitrile

Cat. No. B154273
M. Wt: 165.15 g/mol
InChI Key: JKBOPKHTARFXNE-UHFFFAOYSA-N
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Description

While the provided papers do not directly discuss 4,6-Dimethoxypyrimidine-2-carbonitrile, they do provide insights into the synthesis, structure, and reactivity of closely related pyrimidine carbonitrile derivatives. These compounds are of significant interest due to their diverse applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of pyrimidine carbonitriles can be achieved through various methods. For instance, the synthesis of 6-methylsulfanyl-2,4-dithioxo-tetrahydropyrimidine-5-carbonitrile was accomplished and further reacted with different alkylants to yield a variety of substituted pyrimidines . Another approach involved the synthesis of 4,6-dialkylpyrimidine-5-carbonitriles from 2-(1-ethoxyalkylidine)-3-oxoalkane-nitriles and bidentate nucleophiles like thiourea . These methods highlight the versatility of pyrimidine carbonitriles in organic synthesis.

Molecular Structure Analysis

The molecular structure of pyrimidine carbonitriles is characterized by the presence of a pyrimidine ring, which is a six-membered aromatic heterocycle containing nitrogen atoms at positions 1 and 3. The carbonitrile group (-CN) attached to the pyrimidine ring significantly affects the electronic properties of the molecule and its reactivity .

Chemical Reactions Analysis

Pyrimidine carbonitriles undergo various chemical reactions due to the reactivity of the cyano group and other substituents on the pyrimidine ring. For example, the reactivity of the cyano group in 2,6-dimethylpyrimidine-4-carbonitrile was examined, showing that it can form different derivatives such as acetyl compounds, carboxylic acid esters, and acid amides . Additionally, the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine involved nucleophilic displacement, oxidation, and chlorination steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine carbonitriles are influenced by their molecular structure. The presence of electron-withdrawing groups like the carbonitrile group can affect the molecule's polarity, solubility, and boiling point. The antimicrobial activity of certain pyrimidine carbonitrile derivatives was evaluated, indicating that these compounds can interact with bacterial cell membranes, causing rupture and disintegration . Additionally, the crystal structure of a bicyclic ortho-aminocarbonitrile derivative was determined, providing insights into intermolecular interactions and molecular geometry .

Scientific Research Applications

Synthesis and Characterization

4,6-Dimethoxypyrimidine-2-carbonitrile is utilized in various synthesis processes. It has been effectively used as an intermediate in the synthesis of 5-chloro-4,6-dimethoxypyrimidine-2-carbonitrile and other pyrimidine derivatives. This compound has been characterized using various spectroscopic techniques (Kalogirou & Koutentis, 2019).

Antimicrobial Activity

Research indicates that derivatives of 4,6-Dimethoxypyrimidine-2-carbonitrile, such as 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, exhibit significant antimicrobial properties. These compounds have been tested against bacterial strains like S. aureus and E. coli, showing potential in inducing bacterial cell membrane rupture (Bhat & Begum, 2021).

Hydrogen Bonding Studies

Studies have been conducted on the hydrogen bonding properties of 2-amino-4,6-dimethoxypyrimidine, a closely related compound. These studies provide insights into the molecular interactions and structural characteristics of such compounds (Low et al., 2002).

Antibacterial Evaluation

4,6-Dimethoxypyrimidine derivatives have been synthesized and evaluated for their antibacterial activities. Some of these compounds demonstrated comparable efficacy to standard antibiotics like Penicillin and Ampicillin (Dişli, Mercan, & Yavuz, 2013).

Antitumor Testing

Pyrimidine carbonitrile derivatives, including those structurally related to 4,6-Dimethoxypyrimidine-2-carbonitrile, have shown promise in antitumor activity. Specific compounds exhibited high inhibitory activity against leukemia and moderate activity in other cancer cell lines (Taher & Helwa, 2012).

Safety And Hazards

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

4,6-dimethoxypyrimidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-11-6-3-7(12-2)10-5(4-8)9-6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBOPKHTARFXNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70614310
Record name 4,6-Dimethoxypyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethoxypyrimidine-2-carbonitrile

CAS RN

139539-63-2
Record name 4,6-Dimethoxypyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AS Kalogirou, PA Koutentis - Molbank, 2019 - mdpi.com
4,6-Dichloro-2-(methylthio)pyrimidine (7) was converted to 4-chloro-6-methoxy-2-(methylthio)pyrimidine (15) and 4,6-dimethoxy-2-(methylthio)pyrimidine (14). Chlorination of the latter …
Number of citations: 3 www.mdpi.com

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